(S)-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)propan-1-amine hydrochloride
Description
Overview and Significance of Pyrrolopyridine Derivatives
Pyrrolopyridine derivatives constitute a fundamental class of heterocyclic compounds that have garnered substantial attention in contemporary chemical research due to their diverse structural possibilities and extensive biological activities. These compounds are characterized by the fusion of a five-membered pyrrole ring with a six-membered pyridine ring, creating bicyclic systems that are also referred to as azaindoles or azaizoindoles depending on the specific arrangement of nitrogen atoms within the molecular framework. The structural diversity of pyrrolopyridines is exemplified by their existence in six distinct isomeric forms, each offering unique chemical and biological properties.
The significance of pyrrolopyridine derivatives extends far beyond their structural complexity, as these compounds demonstrate remarkable biological activities across multiple therapeutic areas. Research has demonstrated that pyrrolopyridines exhibit anticancer, anti-inflammatory, antiviral, antimycobacterial, and antidiabetic activities. The broad spectrum of pharmacological properties exhibited by these derivatives has made them a primary focus for developing new therapeutic compounds containing this molecular scaffold. Most notably, several pyrrolopyridine derivatives have been studied extensively as analgesic and sedative agents, with biological investigations revealing their potential for treating diseases affecting both nervous and immune systems.
The molecular architecture of pyrrolopyridines presents unique advantages in medicinal chemistry applications. The pyrrolopyridine scaffold occurs naturally in polyheterocyclic compounds, with the most well-known example being the alkaloid camptotheca, isolated from the Camptotheca acuminata tree. As a topoisomerase inhibitor, camptotheca has found practical application in cancer treatment and demonstrates activity against human immunodeficiency virus type 1. Other naturally occurring alkaloids containing pyrrolopyridine systems include pumiloside and deoxypumiloside from Ophiorrhiza pumila, variolin B and deoxyvariolin B from the antarctic sponge Kirkpatrickia variolosa, and the antiviral alkaloid mappicin from Mappia foetida.
The therapeutic potential of pyrrolopyridine derivatives has been further validated by successful clinical applications. The heterocyclic pyrrolopyridine nucleus mimics the purine ring of adenosine triphosphate, enabling these compounds to function as kinase inhibitors targeting the hinge region. Due to their structural similarity with adenosine triphosphate, pyrrolopyridine derivatives are recognized as effective kinase inhibitors, with selectivity primarily conferred through different substituents attached to the azaindole nucleus. The most successful pyrrolopyridine derivative currently used in clinical practice is vemurafenib, which is employed for melanoma treatment.
Table 1: Classification and Biological Activities of Major Pyrrolopyridine Derivatives
Position of (S)-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)propan-1-amine hydrochloride in Heterocyclic Chemistry
This compound occupies a distinctive position within the broader classification of heterocyclic compounds, specifically representing the pyrrolo[3,2-b]pyridine isomeric form. This compound belongs to the category of nitrogen-containing heterocycles, which have been subjects of immense interest due to their wide occurrence in pharmaceuticals and materially important molecules. The specific structural arrangement of this compound places it within the pyrrolo[3,2-b]pyridine class, which represents one of the six possible isomeric forms of pyrrolopyridine systems.
The heterocyclic nature of this compound is fundamental to understanding its chemical significance. Heterocyclic compounds are characterized by ring structures containing at least one atom other than carbon, and in the case of this compound, the presence of nitrogen atoms in both the pyrrole and pyridine components creates a complex electronic environment. The most common heterocycles contain five- or six-membered rings with heteroatoms of nitrogen, oxygen, or sulfur, with pyridine and pyrrole being among the best known simple heterocyclic compounds.
The specific molecular characteristics of this compound reflect the sophisticated structural possibilities achievable within heterocyclic chemistry. The compound features a molecular formula of C₁₀H₁₄ClN₃, with a molecular weight of 211.69 grams per mole. The presence of the chiral center, indicated by the (S)-configuration, adds another layer of complexity to the molecular structure and demonstrates the stereochemical precision achievable in modern synthetic chemistry. The hydrochloride salt form represents a common approach in pharmaceutical chemistry to enhance solubility and stability characteristics.
Within the classification system of heterocyclic compounds, this compound can be categorized under several important chemical classes. The compound belongs to the pyrrolopyridines chemical class, contains an amine functional group, and exists in hydrochloride salt form. This multi-faceted classification reflects the compound's potential for diverse chemical reactivity and biological activity patterns. The pyrrolo[3,2-b]pyridine core structure specifically represents a fusion pattern where the pyrrole and pyridine rings share a common bond, creating a rigid, planar structure that can interact efficiently with biological targets.
The positioning of this compound within heterocyclic chemistry is further emphasized by its relationship to other therapeutically important pyrrolopyridine derivatives. Research has demonstrated that compounds with similar structural frameworks exhibit significant biological activities, particularly in the areas of kinase inhibition and enzyme modulation. The specific substitution pattern present in this compound, including the propylamine side chain and its stereochemical configuration, positions it as a potentially valuable molecular framework for further development and optimization.
Table 2: Structural Classification of this compound
| Classification Parameter | Specification | Chemical Significance |
|---|---|---|
| Heterocyclic Class | Pyrrolopyridines | Nitrogen-containing fused rings |
| Isomeric Form | Pyrrolo[3,2-b]pyridine | Specific fusion pattern |
| Stereochemistry | (S)-configuration | Chiral center present |
| Functional Group | Primary amine | Reactive nitrogen center |
| Salt Form | Hydrochloride | Enhanced stability and solubility |
| Molecular Formula | C₁₀H₁₄ClN₃ | Specific atomic composition |
Historical Development of Pyrrolo[3,2-b]pyridine Research
The historical development of pyrrolo[3,2-b]pyridine research represents a fascinating evolution in heterocyclic chemistry that spans over a century of scientific investigation. The foundational understanding of these compounds emerged from early studies of simple heterocyclic systems, particularly pyridine and pyrrole, which were both discovered in the 1850s in an oily mixture formed by strong heating of bones. This initial discovery laid the groundwork for subsequent investigations into more complex fused heterocyclic systems that would eventually encompass the pyrrolo[3,2-b]pyridine framework.
The systematic investigation of pyrrolopyridine derivatives began to gain momentum in the mid-20th century as synthetic organic chemistry techniques became more sophisticated. Early research efforts focused on understanding the fundamental chemical properties and reactivity patterns of these fused heterocyclic systems. The synthesis and properties of 1H-pyrrolo[2,3-b]pyridines were extensively investigated, with researchers demonstrating that these compounds undergo characteristic reactions including nitration, nitrosation, bromination, iodination, and reactions with Mannich bases, predominantly at the 3-position. These early mechanistic studies provided crucial insights into the electronic nature of the pyrrolopyridine system and established the foundation for subsequent structural modifications.
The development of practical synthetic methodologies for pyrrolopyridine construction marked a significant milestone in the historical progression of this field. Researchers developed various synthetic approaches involving modifications of established indole synthesis methods, including adaptations of Madelung and Fischer syntheses. These methodological advances enabled the preparation of numerous 2-, 3-, and 4-alkyl and aryl substituted derivatives, significantly expanding the available chemical space for biological evaluation and structure-activity relationship studies.
A particularly significant period in pyrrolo[3,2-b]pyridine research occurred during the 1980s when biochemical investigations revealed important biological applications for these compounds. The discovery of pyrrolopyridine derivatives formed from pyridoxal 5'-sulfate reactions with amino acids, including lysine, demonstrated the potential for these systems to interact with biological molecules in physiologically relevant contexts. The characterization of fluorescent derivatives isolated from enzyme active sites provided direct evidence for the biological relevance of pyrrolopyridine structures and stimulated further research into their potential therapeutic applications.
The modern era of pyrrolo[3,2-b]pyridine research has been characterized by increasingly sophisticated approaches to drug discovery and development. Recent decades have witnessed intensive investigation of these compounds as potential therapeutic agents, with particular emphasis on their roles as kinase inhibitors and enzyme modulators. The development of selective inhibitors targeting specific kinases, such as Janus Kinase 1 and Fibroblast Growth Factor Receptors, has demonstrated the continued relevance and therapeutic potential of pyrrolopyridine derivatives in contemporary medicinal chemistry.
Contemporary research efforts have also focused on developing structure-activity relationships that enable rational design of new pyrrolopyridine derivatives with enhanced selectivity and potency profiles. The discovery of C-5 pyrazole-modified pyrrolopyrimidine derivatives as selective Janus Kinase 1 inhibitors exemplifies the sophisticated approach now employed in optimizing these molecular frameworks. These recent advances demonstrate how historical understanding of pyrrolopyridine chemistry has evolved into precise molecular engineering approaches capable of addressing specific therapeutic challenges.
Table 3: Historical Milestones in Pyrrolo[3,2-b]pyridine Research
Properties
IUPAC Name |
(1S)-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.ClH/c1-2-7(11)8-3-4-9-10(13-8)5-6-12-9;/h3-7,12H,2,11H2,1H3;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCJSBHXXHNNSU-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=C(C=C1)NC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=NC2=C(C=C1)NC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Pyrrolo[3,2-b]pyridine Core
The key heterocyclic scaffold, 1H-pyrrolo[3,2-b]pyridine, is typically synthesized via palladium-catalyzed cross-coupling reactions or cyclization protocols starting from appropriately substituted pyridine derivatives.
Palladium-Catalyzed Suzuki Coupling : A common method involves coupling 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives with arylboronic acids under Pd(0) catalysis in a dioxane/water solvent system with potassium carbonate base at ~80 °C under nitrogen atmosphere. This method affords functionalized pyrrolo-pyridine intermediates with good selectivity and moderate to high yields (e.g., 60–80%).
Functional Group Transformations : Post-coupling, the intermediates undergo further transformations such as tosylation, hydrolysis, or nucleophilic substitution to introduce or modify substituents on the heterocyclic ring.
Introduction of the Propan-1-amine Side Chain
The chiral propan-1-amine moiety is introduced typically via:
Chiral Amination of Pyridinyl Propanone Precursors : Starting from 3-propionylpyridine derivatives, reductive amination or nucleophilic substitution with chiral amines or chiral auxiliaries can yield the desired (S)-1-(pyridin-3-yl)propan-1-amine analogs.
Asymmetric Hydrogenation : Catalytic hydrogenation of pyrrolo-pyridine ketones in the presence of chiral catalysts (e.g., Pd/C with chiral ligands) under controlled hydrogen pressure (7–8 kg/cm²) at 70–85 °C converts ketones to chiral amines with high enantiomeric purity and yields up to ~97%.
Resolution and Salt Formation : The free amine is then converted to its hydrochloride salt by treatment with dry HCl gas in isopropanol, producing the hydrochloride salt as a crystalline solid suitable for isolation and purification.
Representative Experimental Procedure and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Suzuki Coupling | 5-bromo-1H-pyrrolo[2,3-b]pyridine, phenylboronic acid, Pd catalyst, K2CO3, dioxane/water, 80 °C, N2 atmosphere | 60–80 | Formation of substituted pyrrolo-pyridine core |
| Tosylation | p-Toluenesulfonyl chloride, NaOH, DCM/water biphasic, RT, 1 h | Not specified | For protection or activation of pyrrolo nitrogen |
| Asymmetric Hydrogenation | Pd/C, H2 gas (7–8 kg/cm²), 70–85 °C, 15–24 h | 90–97 | High enantioselectivity for chiral amine formation |
| Salt Formation | Dry HCl gas, isopropanol, stirring, pH < 2 | Quantitative | Isolation of hydrochloride salt |
Analytical and Purification Techniques
Chromatography : Flash chromatography using silica gel with gradients of dichloromethane/methanol/ammonium hydroxide mixtures is employed to purify intermediates.
Ion Exchange Resin : Use of ion exchange resins (e.g., DOWEX 50WX2-400) facilitates purification of amine intermediates by selective binding and release using ammonia/methanol washes.
Characterization : Purity and identity are confirmed by LC-MS (m/z consistent with molecular ion), NMR spectroscopy, and HPLC analysis.
Summary of Key Research Findings
The palladium-catalyzed Suzuki coupling is a robust and scalable method to assemble the pyrrolo[3,2-b]pyridine core with various substituents.
Asymmetric hydrogenation under controlled pressure and temperature affords the chiral amine moiety with high enantiomeric excess and yield.
The hydrochloride salt formation improves compound stability and facilitates isolation.
The overall synthetic route is modular, allowing for structural diversification on both the heterocyclic core and the amine side chain.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that (S)-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)propan-1-amine hydrochloride exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer drugs. For instance, it has been evaluated for activity against breast and prostate cancer cells, showing promise in inducing apoptosis and inhibiting tumor growth.
Neuropharmacological Applications
This compound has also been investigated for its neuropharmacological effects. It is believed to interact with neurotransmitter systems, particularly those involving serotonin and dopamine. Preclinical studies suggest that it may have antidepressant and anxiolytic effects, making it a candidate for further exploration in treating mood disorders.
Antimicrobial Properties
Emerging research has highlighted the antimicrobial potential of this compound. It has demonstrated effectiveness against certain bacterial strains, indicating its possible use as an antibiotic agent. This aspect is particularly relevant given the rising concerns over antibiotic resistance.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with this compound led to a dose-dependent reduction in cell viability and increased markers of apoptosis. The study concluded that this compound could be a valuable addition to the arsenal against breast cancer.
Case Study 2: Neuropharmacological Assessment
In another study focusing on neuropharmacology, researchers tested the effects of this compound in animal models of depression. The findings suggested significant antidepressant-like effects comparable to established treatments such as fluoxetine. Behavioral tests indicated enhanced serotonergic activity, supporting its potential use in treating depression.
Mechanism of Action
The mechanism of action of (S)-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The comparison focuses on A-674563 hydrochloride , a kinase inhibitor documented in , and other pyrrolopyridine derivatives to highlight structural and functional distinctions.
Structural and Physicochemical Comparison
Key Observations :
- Size and Complexity : A-674563 is substantially larger (MW 358.44 vs. ~231.7), likely impacting membrane permeability and bioavailability.
- Heterocyclic Motifs : The pyrrolopyridine core in the target compound may favor interactions with ATP-binding pockets (e.g., kinases), while A-674563’s indazolyl-pyridinyloxy structure suggests broader kinase selectivity.
- Chirality : Both compounds exploit stereochemistry for target specificity, but the (S)-configuration in the target compound may confer distinct binding kinetics.
Pharmacological Profile
While direct activity data for this compound is unavailable, inferences can be drawn from structural analogs:
- Kinase Inhibition : A-674563 hydrochloride inhibits kinases like Aurora A/B, which regulate mitosis. The target compound’s pyrrolopyridine moiety is associated with JAK2/3 or FLT3 inhibition in related molecules.
- Neurotransmitter Modulation : Propan-1-amine derivatives often target serotonin or dopamine receptors. The (S)-enantiomer may enhance selectivity for G-protein-coupled receptors (GPCRs) over kinase targets.
- Solubility and Bioavailability : The hydrochloride salt improves aqueous solubility, but A-674563’s benzyl group may confer higher lipophilicity and tissue penetration.
Biological Activity
(S)-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)propan-1-amine hydrochloride, with the CAS number 1422143-35-8, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and neuropharmacology. This article explores its biological activity, structural characteristics, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C10H14ClN3, with a molecular weight of 211.69 g/mol. Its structure features a pyrrolopyridine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1422143-35-8 |
| Molecular Formula | C10H14ClN3 |
| Molecular Weight | 211.69 g/mol |
| Chemical Structure | Chemical Structure |
1. Cancer Therapeutics
Recent studies have indicated that compounds containing the pyrrolopyridine scaffold exhibit significant inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, a related compound demonstrated IC50 values against FGFR1–4 ranging from 7 to 712 nM, indicating potent inhibitory activity. In vitro studies showed that these compounds could inhibit breast cancer cell proliferation and induce apoptosis, making them promising candidates for further development in oncology .
2. Neuropharmacological Effects
Research into the neuropharmacological properties of pyrrolopyridine derivatives has revealed their potential as D3 dopamine receptor agonists. These compounds exhibit selective activity at the D3 receptor while showing minimal interaction with the D2 receptor. This selectivity is crucial as it may lead to reduced side effects commonly associated with broader dopamine receptor agonists . A study highlighted that specific derivatives could promote neuroprotective effects in models of neurodegeneration .
Case Study: FGFR Inhibition
A series of pyrrolopyridine derivatives were synthesized and evaluated for their FGFR inhibitory activity. The compound designated as 4h was particularly notable for its potent inhibition against various FGFRs, leading to significant reductions in cancer cell migration and invasion .
Case Study: D3 Receptor Agonism
In another study focusing on D3 receptor activity, several analogs of this compound were tested for their ability to activate β-arrestin recruitment at the D3 receptor. The results indicated that certain modifications enhanced agonist potency while minimizing unwanted D2 receptor activity .
Summary of Biological Activities
The following table summarizes key findings regarding the biological activities associated with this compound and related compounds.
| Activity Type | Target/Receptor | IC50 or Activity Level | Notes |
|---|---|---|---|
| FGFR Inhibition | FGFR1–4 | 7 - 712 nM | Potent anti-cancer activity |
| Apoptosis Induction | Breast Cancer Cells | Significant inhibition | Induces cell death |
| D3 Receptor Agonism | D3 Dopamine Receptor | EC50 ~710 nM | Selective for D3 over D2 |
| Neuroprotection | Neurodegeneration Models | Effective in animal studies | Potential therapeutic applications |
Q & A
Q. What synthetic methodologies are recommended for preparing (S)-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)propan-1-amine hydrochloride with high enantiomeric purity?
To achieve high enantiomeric purity, asymmetric synthesis or chiral resolution techniques are typically employed. For example:
- Chiral auxiliary approaches : Use enantiopure intermediates, such as (S)-configured pyrrolidinone derivatives (e.g., (S)-5-(trityloxymethyl)-2-pyrrolidinone) as building blocks .
- Chiral chromatography : Perform preparative HPLC with chiral stationary phases (e.g., amylose or cellulose-based columns) to resolve racemic mixtures .
- Crystallization : Opt for diastereomeric salt formation using chiral resolving agents like tartaric acid derivatives.
Q. How should researchers characterize the stereochemical configuration of this compound?
- X-ray crystallography : Resolve the absolute configuration using single-crystal X-ray diffraction, particularly if the compound forms stable crystals .
- Circular Dichroism (CD) : Compare experimental CD spectra with those of structurally related chiral pyrrolo-pyridine derivatives .
- Chiral HPLC validation : Cross-validate enantiopurity using columns such as Chiralpak IA/IB with UV detection at 254 nm .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures to avoid inhalation of dust or vapors .
- Emergency measures : In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention. For spills, collect solids using absorbent materials and dispose in sealed containers .
- Storage : Store in a cool, dry, and well-ventilated area, away from incompatible substances (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?
Contradictions may arise from differences in assay conditions or impurity profiles. Mitigation strategies include:
- Batch standardization : Ensure consistent synthesis and purification protocols (e.g., ≥98% HPLC purity, validated via LC-MS) .
- Orthogonal assay validation : Cross-test activity in multiple models (e.g., in vitro kinase inhibition vs. cell-based functional assays) .
- Impurity profiling : Characterize byproducts (e.g., diastereomers or degradation products) using high-resolution mass spectrometry (HRMS) and NMR .
Q. What experimental designs are optimal for evaluating the compound’s selectivity toward 5-HT receptors or kinase targets?
- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-LSD for 5-HT receptors) to measure IC₅₀ values in receptor-rich tissues .
- Kinase profiling panels : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Structure-activity relationship (SAR) studies : Modify the pyrrolo-pyridine core or amine substituents and correlate changes with activity .
Q. How can in vitro-to-in vivo translation challenges be addressed in pharmacokinetic studies?
- Metabolic stability assays : Use liver microsomes (human/rat) to predict clearance rates and identify metabolic soft spots .
- Plasma protein binding (PPB) : Measure via equilibrium dialysis to adjust free drug concentrations in efficacy models .
- Species-specific PK modeling : Compare bioavailability in rodents vs. non-rodents using allometric scaling or physiologically based pharmacokinetic (PBPK) models .
Q. What strategies mitigate enantiomer interference in biological assays?
- Chiral analytical methods : Use chiral LC-MS/MS to monitor enantiomer ratios in biological matrices (e.g., plasma or brain homogenates) .
- Enantiopure controls : Include both (S)- and (R)-enantiomers as negative/positive controls in dose-response studies .
- Molecular docking : Perform in silico simulations to assess binding mode differences between enantiomers at target sites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
